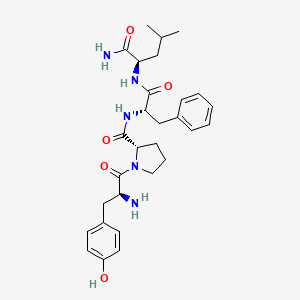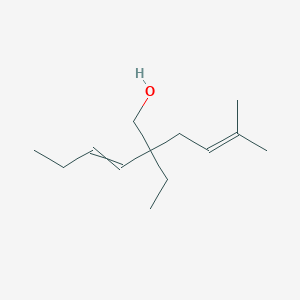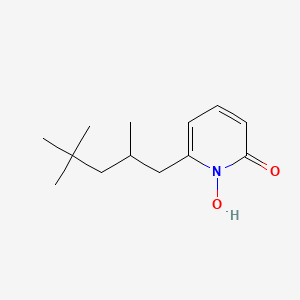
2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- is a heterocyclic organic compound. It belongs to the class of 1-hydroxy-2-pyridones, which are known for their biological activities, particularly antibacterial and antifungal properties . This compound is characterized by a pyridinone ring with a hydroxyl group at the 1-position and a 2,4,4-trimethylpentyl group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-pyridones, including 2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)-, typically involves the reaction of a pyrone with a hydroxylammonium salt in the presence of an alkali metal carbonate or hydrogen carbonate . The general reaction scheme is as follows:
Starting Material: Pyrone
Reagent: Hydroxylammonium salt
Catalyst: Alkali metal carbonate or hydrogen carbonate
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 1-hydroxy-2-pyridones can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group at the 1-position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the pyridinone ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridinone ring.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s antibacterial and antifungal properties make it useful in studying microbial resistance and developing new antimicrobial agents.
Medicine: It has potential therapeutic applications due to its biological activities, including the treatment of infections and inflammatory conditions.
Industry: The compound is used in the formulation of various industrial products, such as coatings, adhesives, and polymers, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It interferes with the synthesis of essential cellular components, such as proteins and nucleic acids, by inhibiting key enzymes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone
- 1-Hydroxy-4-methyl-6-cyclohexyl-2-pyridone
- 1-Hydroxy-4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyridone
Uniqueness
2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,4-trimethylpentyl group at the 6-position enhances its lipophilicity and membrane permeability, making it more effective as an antimicrobial agent compared to its analogs .
Eigenschaften
CAS-Nummer |
87237-37-4 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
1-hydroxy-6-(2,4,4-trimethylpentyl)pyridin-2-one |
InChI |
InChI=1S/C13H21NO2/c1-10(9-13(2,3)4)8-11-6-5-7-12(15)14(11)16/h5-7,10,16H,8-9H2,1-4H3 |
InChI-Schlüssel |
FGOPTJAFXSPMFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC(=O)N1O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


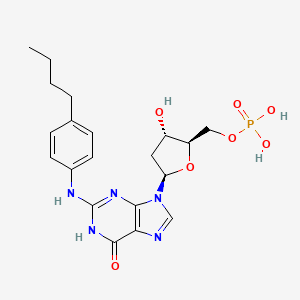
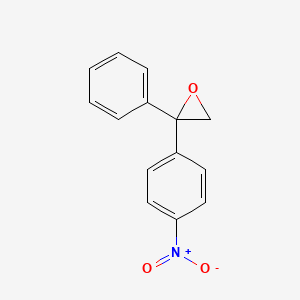
![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)
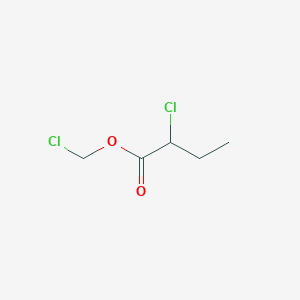
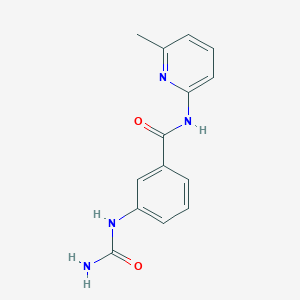
![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)
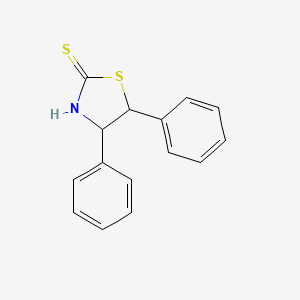
![(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid](/img/structure/B14412489.png)
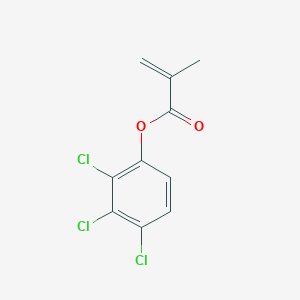
![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)
